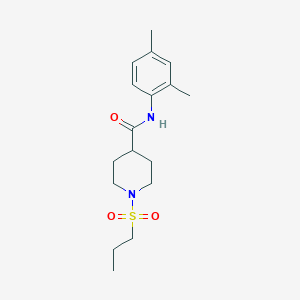
N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, also known as SD-32, is a small molecule drug that has been developed for various scientific research applications. This compound is a potent and selective inhibitor of transmembrane protein 16A (TMEM16A), which is a calcium-activated chloride channel that plays a crucial role in various physiological processes.
Wirkmechanismus
N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide works by binding to the TMEM16A channel and inhibiting its function. TMEM16A is a calcium-activated chloride channel that is involved in various physiological processes. This compound specifically targets this channel and inhibits its function, which leads to a decrease in chloride ion secretion and smooth muscle contraction.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the function of TMEM16A, which leads to a decrease in chloride ion secretion and smooth muscle contraction. This can have various physiological effects, such as reducing airway hyperresponsiveness, decreasing intestinal motility, and reducing blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide is its potency and selectivity for TMEM16A. This makes it a valuable tool for studying the role of TMEM16A in various physiological processes. However, one of the limitations of this compound is its solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has several potential future directions for scientific research. One potential application is in the treatment of asthma and other respiratory diseases. TMEM16A has been shown to play a role in airway hyperresponsiveness, and inhibitors of this channel, such as this compound, may have therapeutic potential in these diseases. Another potential application is in the treatment of hypertension. TMEM16A has been shown to play a role in regulating blood pressure, and inhibitors of this channel may have potential as antihypertensive agents. Additionally, this compound may have potential as a tool for studying the role of TMEM16A in other physiological processes, such as neuronal signaling and epithelial secretion.
Conclusion:
In conclusion, this compound is a small molecule drug that has been developed for various scientific research applications. It is a potent and selective inhibitor of TMEM16A, which is involved in various physiological processes. This compound has several potential applications in the treatment of respiratory diseases and hypertension, as well as potential as a tool for studying the role of TMEM16A in other physiological processes. Further research is needed to fully understand the potential therapeutic applications of this compound and TMEM16A inhibitors.
Synthesemethoden
The synthesis of N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of 2,4-dimethylphenyl isocyanate with propylsulfonyl chloride to form N-(2,4-dimethylphenyl)-1-(propylsulfonyl)urea. This intermediate is then reacted with piperidine-4-carboxylic acid to form this compound. The final product is obtained after purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential use in various scientific research applications. It has been shown to be a potent and selective inhibitor of TMEM16A, which is involved in various physiological processes such as smooth muscle contraction, epithelial secretion, and neuronal signaling. This compound has been used to study the role of TMEM16A in these processes and to investigate the potential therapeutic applications of TMEM16A inhibitors.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-1-propylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-4-11-23(21,22)19-9-7-15(8-10-19)17(20)18-16-6-5-13(2)12-14(16)3/h5-6,12,15H,4,7-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTSETNYSFAWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

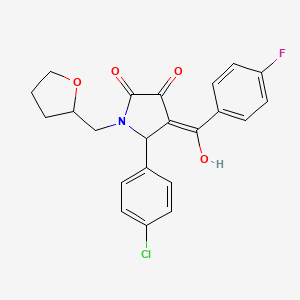
![4-[2-(2-furyl)vinyl]-2,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine hydrochloride](/img/structure/B5436015.png)

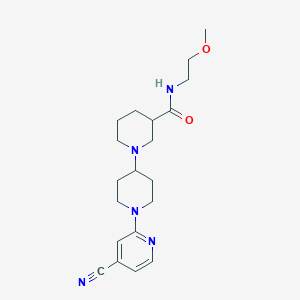
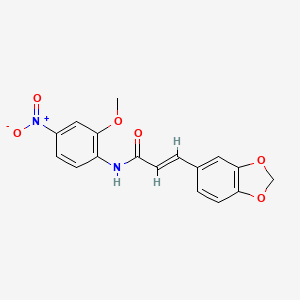
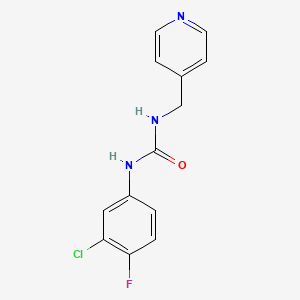
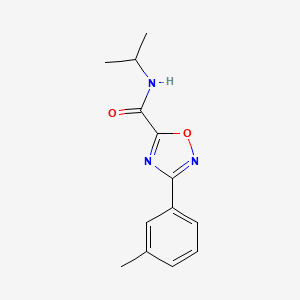
![3-[({[3-(2,4-dichlorophenyl)acryloyl]amino}carbonothioyl)amino]-2-methylbenzoic acid](/img/structure/B5436073.png)
![N-{2-[(2-butyl-6-methyl-4-pyrimidinyl)amino]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5436077.png)
![N-(2-chlorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5436093.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide](/img/structure/B5436094.png)
![methyl 4-({2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5436098.png)
![(4aS*,8aR*)-1-[2-(5-methyl-2-furyl)ethyl]-6-(1H-pyrazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5436108.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5436112.png)